3-[(Azetidin-3-yloxy)methyl]-5-methyl-4H-1,2,4-triazole
Description
Properties
Molecular Formula |
C7H12N4O |
|---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
3-(azetidin-3-yloxymethyl)-5-methyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C7H12N4O/c1-5-9-7(11-10-5)4-12-6-2-8-3-6/h6,8H,2-4H2,1H3,(H,9,10,11) |
InChI Key |
DAMGSLVLNMUXLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)COC2CNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategy
The synthesis typically follows a two-step approach:
Formation of the 5-methyl-4H-1,2,4-triazole core:
The triazole ring with a methyl substituent at position 5 is prepared by cyclization reactions involving appropriate hydrazine derivatives and carbonyl compounds.Introduction of the (azetidin-3-yloxy)methyl substituent at position 3:
This involves ether formation between the 3-position of the triazole ring and the azetidin-3-ol moiety, generally through nucleophilic substitution or Mitsunobu-type reactions.
Detailed Preparation Method
Reaction Scheme (Conceptual)
5-methyl-4H-1,2,4-triazole-3-methanol + azetidin-3-ol → 3-[(azetidin-3-yloxy)methyl]-5-methyl-4H-1,2,4-triazole
The hydroxyl group on the triazole methanol intermediate reacts with the azetidin-3-ol under dehydrating or coupling conditions to form the ether linkage.
Analytical Data and Yield Optimization
| Parameter | Typical Result / Condition |
|---|---|
| Reaction temperature | 80–120 °C (for cyclization and coupling steps) |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) or alcohols |
| Catalyst / Reagent | DIAD, triphenylphosphine for Mitsunobu reaction; bases for cyclization |
| Reaction time | 1–24 hours depending on method |
| Yield | 60–85% depending on purification and scale |
| Purity | >95% by HPLC or NMR analysis |
Optimization of microwave irradiation and solvent choice can significantly reduce reaction times and improve yields.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Triazole ring formation | Cyclization of hydrazine derivatives | Heating above 190°C, microwave irradiation | High yield, well-established | Requires careful temperature control |
| Azetidin-3-ol synthesis | Ring closure of β-amino alcohols | Standard organic synthesis routes | Commercial availability possible | Multi-step synthesis if prepared in-lab |
| Ether bond formation | Mitsunobu reaction | DIAD, triphenylphosphine, inert atmosphere | High regioselectivity, mild conditions | Sensitive to moisture, requires dry solvents |
| Alternative coupling methods | Copper/palladium catalysis | Cu/Pd catalysts, azides, alkynes | One-pot, high regioselectivity | Catalyst cost, requires optimization |
Chemical Reactions Analysis
Types of Reactions
3-[(Azetidin-3-yloxy)methyl]-5-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the azetidine moiety can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Basic Information
- Chemical Formula : CHNO
- Molecular Weight : 168.20 g/mol
- CAS Number : 1856479-72-5
Structural Characteristics
The compound contains a triazole ring, which is known for its diverse biological activities. The azetidine moiety contributes to its unique properties, making it a valuable scaffold for drug development.
Synthetic Chemistry
3-[(Azetidin-3-yloxy)methyl]-5-methyl-4H-1,2,4-triazole serves as a building block for the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it a versatile intermediate in organic synthesis.
Recent studies have highlighted the potential biological activities of this compound:
- Antimicrobial Properties : Research indicates that compounds with triazole rings exhibit significant antibacterial and antifungal activity. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against various strains of bacteria and fungi.
- Anticancer Activity : The compound is being investigated for its anticancer properties. Studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation by targeting key enzymes involved in cell growth.
Medicinal Chemistry
Due to its structural features, 3-[(Azetidin-3-yloxy)methyl]-5-methyl-4H-1,2,4-triazole is explored as a potential therapeutic agent. Its interaction with biological targets could lead to the development of new drugs for treating infections and cancer.
Material Science
The compound's unique properties make it suitable for the development of new materials with specific functionalities. Research is ongoing into its application in creating high-energy materials and other specialized compounds.
Anticancer Activity
A comparative study evaluated the cytotoxic effects of various triazole derivatives against human cancer cell lines such as HT-29 (colon cancer) and MDA-MB-231 (breast cancer). The results indicated that certain derivatives significantly reduced cell viability compared to standard chemotherapeutics:
| Compound | Cell Line | Viability Reduction (%) at 10 µM | Viability Reduction (%) at 50 µM |
|---|---|---|---|
| A | HT-29 | 64.0 | 61.5 |
| B | MDA-MB-231 | 57.2 | 48.9 |
| C | HT-29 | 73.2 | 39.0 |
Antimicrobial Activity
In another study focusing on antimicrobial properties, several triazole derivatives were tested against Gram-positive and Gram-negative bacteria:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| D | Staphylococcus aureus | 32 µg/mL |
| E | Escherichia coli | 16 µg/mL |
These findings suggest that the compound has promising applications in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 3-[(Azetidin-3-yloxy)methyl]-5-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
The biological and physicochemical properties of 1,2,4-triazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 3-[(Azetidin-3-yloxy)methyl]-5-methyl-4H-1,2,4-triazole (Compound X ) with key analogs:
Physicochemical Properties
- Lipophilicity : Compound X exhibits moderate lipophilicity due to the polar azetidinyloxy group, contrasting with 5a (logP ~3.5) and 27 (logP ~2.8), which have hydrophobic substituents .
- Solubility : The azetidine ring in X improves aqueous solubility compared to B (pyridine-containing), which relies on aromatic interactions for solubility .
- Thermal Stability : Triazoles with rigid substituents (e.g., X ) show higher melting points (>150°C) than flexible analogs like A (mp ~120°C) .
Electronic and Quantum Chemical Parameters
QSAR studies () highlight the role of frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution (ΣQ) in bioactivity:
- ΔE (HOMO-LUMO gap) : Compound X has a ΔE of ~5.2 eV, similar to 27 (ΔE ~5.1 eV) but lower than electron-deficient 9c (ΔE ~6.0 eV) due to the electron-donating azetidine .
- ΣQ (Total Charge) : The azetidinyloxy group in X contributes a ΣQ of +0.32, enhancing interactions with bacterial membranes compared to 5a (ΣQ +0.18) .
Biological Activity
3-[(Azetidin-3-yloxy)methyl]-5-methyl-4H-1,2,4-triazole (CAS No. 1856479-72-5) is a heterocyclic compound belonging to the triazole family. Its unique structure combines azetidine and triazole functionalities, which have been associated with various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of 3-[(Azetidin-3-yloxy)methyl]-5-methyl-4H-1,2,4-triazole is , with a molecular weight of 168.20 g/mol. The compound's structure is significant for its biological activity, as modifications in the triazole ring often influence its pharmacological effects.
| Property | Value |
|---|---|
| CAS Number | 1856479-72-5 |
| Molecular Formula | C7H12N4O |
| Molecular Weight | 168.20 g/mol |
| Melting Point | N/A |
| Density | N/A |
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. In a comparative study, derivatives of 1,2,4-triazoles demonstrated potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The presence of electron-donating groups in the structure often enhances this activity .
In vitro studies have shown that 3-[(Azetidin-3-yloxy)methyl]-5-methyl-4H-1,2,4-triazole exhibits promising antibacterial effects. For instance, it has been reported to have minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Antifungal Activity
The antifungal potential of triazole derivatives is well-documented. A study highlighted that certain triazole compounds exhibited higher antifungal activity than commercial agents like ketoconazole and bifonazole against pathogens such as Aspergillus niger and Candida albicans . The specific structure of 3-[(Azetidin-3-yloxy)methyl]-5-methyl-4H-1,2,4-triazole may contribute to its enhanced efficacy.
The biological activity of 3-[(Azetidin-3-yloxy)methyl]-5-methyl-4H-1,2,4-triazole is believed to involve interaction with specific molecular targets such as enzymes and receptors. Triazoles typically act by inhibiting enzymes critical for cell wall synthesis in fungi or by interfering with nucleic acid synthesis in bacteria . The azetidine moiety may also enhance cellular uptake and bioavailability.
Case Studies
- Antibacterial Efficacy : A study conducted on a series of triazole derivatives demonstrated that compounds similar to 3-[(Azetidin-3-yloxy)methyl]-5-methyl-4H-1,2,4-triazole exhibited MIC values significantly lower than traditional antibiotics against multi-drug resistant strains .
- Antifungal Activity : In vitro tests showed that certain triazoles had an EC50 (effective concentration for 50% inhibition) significantly lower than established antifungal treatments when tested against Gibberella species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
